2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride
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Overview
Description
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Acetic Acid Moiety: This step involves the alkylation of the indole ring with a suitable acetic acid derivative.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound can interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2,3-Dihydro-1H-indole-2-carboxylic acid: Another indole derivative with similar chemical properties.
Uniqueness
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This compound’s unique structure allows it to interact with different molecular targets compared to other indole derivatives, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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